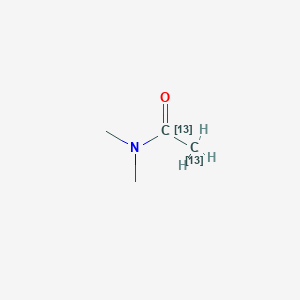

N,N-Dimethyl(~13~C_2_)acetamide

Description

N,N-Dimethylacetamide (DMAc; CH₃C(O)N(CH₃)₂) is a polar aprotic solvent widely used in polymer processing, pharmaceuticals, and electrolytes due to its high solvency and thermal stability . The ~13~C₂-labeled variant incorporates carbon-13 isotopes at two positions, typically the carbonyl (C=O) and adjacent methyl groups, enabling precise tracking in nuclear magnetic resonance (NMR) studies . This isotopic labeling is critical for elucidating reaction mechanisms, molecular interactions, and metabolic pathways without altering chemical reactivity .

Properties

IUPAC Name |

N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-VFZPYAPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[13C](=O)[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745664 | |

| Record name | N,N-Dimethyl(~13~C_2_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-73-5 | |

| Record name | N,N-Dimethyl(~13~C_2_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylacetamide can be synthesized by heating acetic acid and dimethylamine at 150°C for 3 hours. This method yields the compound in high purity and is commonly used in laboratory settings . Another method involves the reaction of dimethylamine with acetic anhydride or methyl acetate .

Industrial Production Methods

In industrial settings, N,N-Dimethylacetamide is produced by the reaction of dimethylamine with acetic anhydride or acetic acid. The product is then purified through multistage distillation in rectification columns to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylacetamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids, it hydrolyzes to form acetic acid and dimethylamine.

Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.

Substitution: It can participate in substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Acids: Hydrochloric acid is commonly used for hydrolysis reactions.

Oxidizing Agents: Various oxidizing agents can be used to oxidize N,N-Dimethylacetamide.

Bases: Strong bases like sodium hydroxide are used in substitution reactions.

Major Products

Hydrolysis: Acetic acid and dimethylamine.

Oxidation: Various oxidized products depending on the specific conditions.

Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

Molecular Imaging

N,N-Dimethyl-13C2-acetamide serves as a valuable probe in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). Its isotopic labeling enhances the sensitivity of these techniques, allowing researchers to track metabolic processes in vivo.

Case Study: Hyperpolarized 13C MRI

Recent advancements in dynamic nuclear polarization (DNP) techniques have enabled the use of hyperpolarized 13C compounds, including N,N-Dimethyl-13C2-acetamide, for real-time imaging of metabolic pathways. For instance, studies have shown that hyperpolarized [1-13C] pyruvate can be utilized to monitor tumor metabolism in prostate cancer patients. This application underscores the potential of 13C-labeled compounds in oncological imaging and metabolic research .

Metabolic Studies

The compound's isotopic labeling allows for detailed tracking of metabolic pathways. It has been effectively used to study the incorporation of labeled carbon into various metabolites.

Data Table: Metabolic Pathway Tracking

| Compound Used | Application Area | Findings |

|---|---|---|

| N,N-Dimethyl-13C2-acetamide | Tumor Metabolism | Enhanced detection of metabolic fluxes |

| [2-13C] Glucose | Brain Metabolism | Measurement of glucose metabolism dynamics |

| [1-13C] Lactate | Cancer Studies | Monitoring lactate production in tumors |

This table highlights how N,N-Dimethyl-13C2-acetamide and other 13C-labeled compounds are pivotal in elucidating complex metabolic interactions within biological systems.

Chemical Synthesis and Reactions

N,N-Dimethyl-13C2-acetamide is also utilized in synthetic organic chemistry as a building block or intermediate. Its unique isotopic signature allows chemists to trace reaction pathways and confirm product formation.

Case Study: Synthesis Pathways

In synthetic studies, N,N-Dimethyl-13C2-acetamide has been employed to investigate reaction mechanisms involving acylation and amination processes. The incorporation of the 13C label aids in understanding how different reagents interact during synthesis, providing insights into reaction kinetics and mechanisms .

Environmental Studies

The compound's applications extend to environmental chemistry, where it can be used to study the degradation processes of amines in atmospheric conditions.

Research Insights

Studies have indicated that compounds like N,N-Dimethyl-13C2-acetamide can be involved in atmospheric degradation reactions, leading to the formation of secondary pollutants. This aspect is crucial for understanding environmental impacts and developing strategies for pollution control .

Mechanism of Action

The mechanism of action of N,N-Dimethylacetamide involves its ability to act as a solvent and stabilize various chemical species. It interacts with molecular targets through dipolar interactions and hydrogen bonding, facilitating various chemical reactions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

2.1. N,N-Dimethylformamide (DMF)

- Structure : HCON(CH₃)₂.

- Key Differences: Polarity: DMAc has a slightly higher dielectric constant (ε ≈ 37.8) than DMF (ε ≈ 36.7), making it marginally more polar . Applications: Both serve as solvents in organic synthesis, but DMAc is preferred in high-temperature reactions (e.g., polyimide production) due to its higher boiling point (165°C vs. DMF’s 153°C) .

2.2. Acetamide (CH₃CONH₂)

- Key Differences :

- Reactivity : Acetamide is less reactive in alkylation and acylation due to the absence of electron-donating methyl groups on nitrogen.

- Dielectric Properties : Acetamide has a significantly higher dielectric constant (ε ≈ 59) than DMAc, reflecting stronger dipole-dipole interactions in the liquid phase .

- Applications : Primarily used in pharmaceuticals (e.g., as a stabilizer) and as a model compound for studying peptide bonds .

2.3. N-Methylacetamide (NMA; CH₃CONHCH₃)

- Structure : Secondary amide with one N-methyl group.

- Key Differences :

- Dielectric Constant : NMA exhibits an exceptionally high dielectric constant (ε ≈ 165) due to extensive hydrogen bonding, contrasting with DMAc’s lower polarity .

- Biological Relevance : NMA is a simplified model for protein backbone interactions, whereas DMAc’s full methylation eliminates hydrogen-bonding capacity .

2.4. N,N-Diethylacetamide (DEAc; CH₃CON(C₂H₅)₂)

- Structure : Bulkier ethyl groups replace DMAc’s methyl groups.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Spectroscopic Insights

- 13C NMR : In DMAc, the carbonyl carbon resonates near 170 ppm, while N-methyl carbons appear at ~35–40 ppm. The ~13~C₂ labeling allows precise tracking of these positions in reaction pathways .

- Additivity Principle : Substituent effects on 13C chemical shifts in acetamides follow additive trends, enabling accurate predictions for labeled analogs .

Q & A

Q. What are the standard synthesis protocols for N,N-Dimethyl(~13~C₂)acetamide, and how can isotopic purity be optimized?

-

Methodology : Synthesis typically involves reacting acetic acid derivatives (e.g., acetyl chloride) with isotopically labeled dimethylamine (~13~C₂). For isotopic purity, use excess labeled dimethylamine to minimize unlabeled byproducts. Purification via fractional distillation under reduced pressure (30–50 mmHg) ensures >98% isotopic enrichment .

-

Key Data :

Parameter Value Reaction Temperature 40–60°C Isotopic Purity (GC-MS) ≥98% Yield (optimized) 85–90%

Q. How should researchers characterize N,N-Dimethyl(~13~C₂)acetamide to confirm structure and isotopic labeling?

- Methodology : Combine ¹³C NMR (to confirm ~13~C₂ labeling at the dimethyl groups) with FT-IR (amide I band: 1640–1680 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) (theoretical [M+H]⁺: 118.1004 for ~13~C₂) .

- Critical Note : Compare spectral data with unlabeled analogs to distinguish isotopic shifts .

Q. What safety protocols are essential for handling N,N-Dimethyl(~13~C₂)acetamide in laboratory settings?

- Methodology :

- Use fume hoods to avoid inhalation of vapors (OSHA PEL: 10 ppm).

- Wear nitrile gloves and chemical-resistant goggles (neoprene or PVC).

- Store in sealed containers at 2–8°C to prevent degradation .

- Emergency Response : For spills, neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Q. What are the primary applications of N,N-Dimethyl(~13~C₂)acetamide as a solvent in polymer research?

- Methodology : Used to dissolve polyacrylonitrile (PAN) and polyimides at 60–80°C. Isotopic labeling enables tracking solvent-polymer interactions via ¹H-¹³C HSQC NMR .

- Example : In fiber production, ~13~C₂-labeled DMAc improves resolution in studies of solvent retention during coagulation .

Advanced Research Questions

Q. How do isotopic (~13~C₂) labels affect the thermodynamic stability of N,N-Dimethylacetamide in solution?

- Methodology : Use isothermal titration calorimetry (ITC) to compare ΔG of solvation between labeled and unlabeled forms. Studies show a 0.5–1.2 kJ/mol increase in stability for ~13~C₂-DMAc in aqueous solutions due to altered hydrogen-bonding dynamics .

- Data Contradictions : Some studies report negligible isotopic effects in non-polar solvents (e.g., toluene), highlighting solvent-dependent behavior .

Q. What computational methods are suitable for modeling ~13~C₂-DMAc in biomolecular simulations?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and dipole moments.

- MD Simulations : Use the GAFF forcefield with modified partial charges for ~13~C atoms to study solvent-protein interactions .

- Validation : Compare simulated ¹³C NMR chemical shifts with experimental data (RMSE < 1 ppm) .

Q. How can researchers resolve contradictions in reported partition coefficients (log P) for DMAc derivatives?

- Methodology :

- Experimental : Measure log P via shake-flask method (octanol/water) at pH 7.4 ± 0.1.

- Theoretical : Apply QSPR models using descriptors like polar surface area and dipole moment.

- Case Study : Discrepancies in log P (1.2 vs. 1.8) for ~13~C₂-DMAc arise from pH-dependent ionization; validate via potentiometric titration .

Q. What reaction mechanisms dominate in the synthesis of ~13~C₂-labeled acetamide derivatives (e.g., chloroacetamides)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.